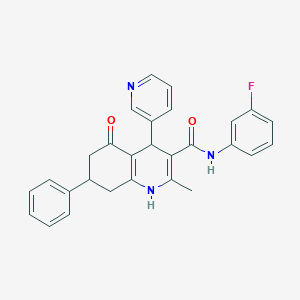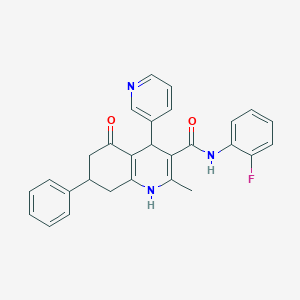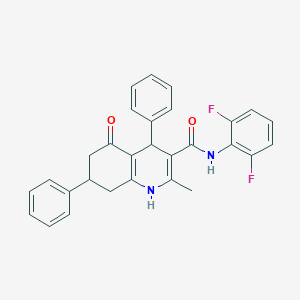
4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DFOM, is a synthetic compound that belongs to the class of quinolinecarboxamides. DFOM has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide exerts its pharmacological effects through the inhibition of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to bind to the ATP-binding site of CK2, thereby inhibiting its activity and downstream signaling pathways.
Biochemical and Physiological Effects:
4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, reduction of oxidative stress and inflammation, and improvement of cognitive function. 4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to modulate the activity of various enzymes and signaling pathways, including CK2, PI3K/Akt, and MAPK.
Advantages and Limitations for Lab Experiments
4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for laboratory experiments, including its stability, solubility, and specificity for CK2 inhibition. However, 4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide also has some limitations, including its low bioavailability and potential toxicity at high concentrations.
Future Directions
4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has significant potential for further research and development in the field of medicinal chemistry. Some future directions for 4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide research include the optimization of its pharmacological properties, the development of more potent and selective CK2 inhibitors, and the evaluation of its efficacy in preclinical and clinical trials for the treatment of various diseases.
Synthesis Methods
4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized using a multistep process involving the condensation of 3,4-dimethoxybenzaldehyde with 2-fluoroaniline, followed by cyclization with ethyl acetoacetate and subsequent reduction with sodium borohydride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been studied extensively for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells, inhibiting tumor growth, and suppressing metastasis. 4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been investigated for its neuroprotective effects in Alzheimer's and Parkinson's disease models, where it has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neuronal damage.
properties
Product Name |
4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Molecular Formula |
C25H25FN2O4 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C25H25FN2O4/c1-14-22(25(30)28-17-8-5-4-7-16(17)26)23(24-18(27-14)9-6-10-19(24)29)15-11-12-20(31-2)21(13-15)32-3/h4-5,7-8,11-13,23,27H,6,9-10H2,1-3H3,(H,28,30) |
InChI Key |
DVEDTBXKCBQTTJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4F |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone](/img/structure/B303789.png)
![2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B303790.png)
![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B303791.png)
![6-methyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B303792.png)
![2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303795.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303801.png)

